molecular formula C13H9NO2 B15199822 5-(2-Furyl)-1H-indole-3-carbaldehyde

5-(2-Furyl)-1H-indole-3-carbaldehyde

Cat. No.: B15199822
M. Wt: 211.22 g/mol
InChI Key: IUWSKFJLLNRIFQ-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1H-indole-3-carbaldehyde is a high-purity chemical compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol. This reagent belongs to the class of indole-3-carboxaldehyde derivatives, a group of structures known for their significant relevance in medicinal chemistry and organic synthesis . Indole-carboxaldehyde derivatives are recognized as valuable building blocks in the development of novel azaheterocyclic compounds . Researchers utilize these scaffolds to create molecules with potential antibacterial activity, including against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the parent compound, indole-3-carboxaldehyde, is a metabolite of dietary tryptophan and has been identified as a biologically active molecule that acts as an agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, stimulating the production of interleukin-22 (IL-22) . Related indole-3-carboxaldehyde compounds have also demonstrated promising antifungal properties in agricultural research, disrupting mitochondrial function in pathogenic fungi . As a fused heteroaromatic aldehyde, this compound is a versatile synthon. It is particularly useful in multicomponent reactions and condensation reactions, such as with anthranilamides, to form complex heterocyclic frameworks like quinazolinones for further biological evaluation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5-(furan-2-yl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H

InChI Key

IUWSKFJLLNRIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Research of 5 2 Furyl 1h Indole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 5-(2-Furyl)-1H-indole-3-carbaldehyde derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum of indole-3-carbaldehyde derivatives, distinct signals are observed for each proton. rsc.org The proton of the N-H group in the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. csic.es The aldehyde proton (-CHO) also resonates far downfield as a sharp singlet, generally between δ 9.9 and 10.1 ppm. rsc.orgrsc.org

The protons on the indole and furan (B31954) rings exhibit characteristic chemical shifts and coupling patterns. The H2 proton of the indole ring usually appears as a singlet or a narrow doublet between δ 7.5 and 8.3 ppm. csic.es The protons on the benzene (B151609) portion of the indole ring (H4, H6, H7) and the furan ring protons produce a complex series of multiplets in the aromatic region (δ 6.5-8.5 ppm). csic.esrsc.org The specific substitution pattern and electronic effects of the furyl group at the C5 position influence the precise chemical shifts of the neighboring indole protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield signal in the range of δ 184-187 ppm. rsc.orgrsc.org The carbons of the indole and furan rings typically resonate between δ 95 and 140 ppm. csic.esrsc.org The specific chemical shifts help confirm the connectivity of the bicyclic indole system and the attachment of the furan ring at the C5 position.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indole-3-carbaldehyde Core Structure.
ProtonTypical Chemical Shift (ppm)Multiplicity
N-H (Indole)> 11.0Broad Singlet
-CHO (Aldehyde)9.9 - 10.1Singlet
H2 (Indole)7.5 - 8.3Singlet/Doublet
Aromatic Protons (Indole/Furan)6.5 - 8.5Multiplet
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Indole-3-carbaldehyde Core Structure.
CarbonTypical Chemical Shift (ppm)
C=O (Aldehyde)184 - 187
Aromatic Carbons (Indole/Furan)95 - 140

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of the parent compound is C₁₃H₉NO₂. chemicalbook.com

In a typical electron ionization (EI) mass spectrum of an indole-3-carbaldehyde derivative, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. nih.gov For the parent this compound, this would correspond to a mass-to-charge ratio (m/z) consistent with its chemical formula. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. rsc.org

The fragmentation of indole-3-carbaldehyde derivatives under EI conditions often follows predictable pathways. A common fragmentation involves the loss of a hydrogen radical (H·) to form a stable [M-1]⁺ ion. Another characteristic fragmentation is the loss of the formyl group as carbon monoxide (CO), resulting in an [M-29]⁺ fragment. scirp.org

Further fragmentation of the indole ring system can occur, often leading to a characteristic ion at m/z = 89, which corresponds to the loss of HCN from a key fragment. scirp.org The presence of the furyl substituent introduces additional fragmentation pathways, including cleavage at the bond connecting the furan and indole rings, leading to ions corresponding to the furyl cation or the indole radical cation. Analyzing these fragmentation patterns allows researchers to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.

Table 3: Common Mass Spectral Fragments for Indole-3-carbaldehyde Derivatives.
FragmentDescription
[M]⁺Molecular Ion
[M-1]⁺Loss of a hydrogen radical
[M-28]⁺ or [M-29]⁺Loss of CO or CHO radical
m/z = 89Characteristic indole ring fragment

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives provides clear evidence for its key structural features. rsc.org

The presence of the indole N-H group is confirmed by a characteristic stretching vibration, which typically appears as a sharp or somewhat broad band in the region of 3200–3450 cm⁻¹. csic.es The carbonyl (C=O) group of the aldehyde gives rise to a very strong and sharp absorption band between 1640 and 1680 cm⁻¹. csic.esderpharmachemica.com This band is a key diagnostic feature for the aldehyde functionality. The aldehyde C-H bond also shows characteristic, though weaker, stretching absorptions around 2750 and 2850 cm⁻¹. pressbooks.publibretexts.org

The aromatic nature of the indole and furan rings is indicated by several bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org The C=C stretching vibrations within the aromatic rings produce a series of medium to sharp absorptions in the 1400–1600 cm⁻¹ region. libretexts.org The specific pattern of these absorptions can sometimes provide information about the substitution pattern of the rings. The presence of the furan ring is also supported by characteristic C-O-C stretching vibrations, typically found in the 1000-1300 cm⁻¹ region.

Table 4: Key Infrared Absorption Frequencies for this compound Derivatives.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Indole N-HStretching3200 - 3450
Aromatic C-HStretching3000 - 3100
Aldehyde C-HStretching2750, 2850
Aldehyde C=OStretching1640 - 1680
Aromatic C=CStretching1400 - 1600
Furan C-O-CStretching1000 - 1300

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural determination by mapping the electron density of a single crystal. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For indole derivatives, X-ray crystallography reveals that the indole ring system is nearly planar. nih.govnih.gov In the crystal structure of indole-3-carbaldehyde and its derivatives, molecules are often linked by intermolecular hydrogen bonds. A common motif involves the indole N-H group acting as a hydrogen bond donor and the oxygen atom of the aldehyde carbonyl group acting as an acceptor. nih.gov This interaction typically leads to the formation of chains or dimeric structures in the crystal lattice. nih.govmdpi.com

Table 5: Typical Crystallographic Data Features for Indole Derivatives.
ParameterDescriptionCommon Observations
Crystal SystemSymmetry of the unit cellOrthorhombic, Monoclinic nih.govnih.gov
Molecular GeometryBond lengths and anglesNear-planar indole ring
Intermolecular InteractionsNon-covalent bondsN-H···O hydrogen bonding, C-H···π interactions nih.govnih.gov
Packing MotifArrangement of moleculesChains or layers nih.gov

Mechanistic Investigations of Biological Activities of 5 2 Furyl 1h Indole 3 Carbaldehyde and Its Analogs

Molecular Mechanisms of Antimicrobial Action

Indole-3-carbaldehyde derivatives exhibit a broad spectrum of antimicrobial activity, targeting fungi and bacteria, including drug-resistant strains, through various mechanisms of action.

The antifungal efficacy of indole-3-carbaldehyde is significantly linked to its ability to induce mitochondrial dysfunction. Treatment of fungal pathogens such as Fusarium solani with indole-3-carboxaldehyde (B46971) leads to the disintegration of the mitochondrial double membrane and causes cell wall separation. This structural damage results in a decrease in the mitochondrial membrane potential, a critical indicator of mitochondrial health.

The disruption of the mitochondrial respiratory chain is a key event in this process. Specifically, indole-3-carboxaldehyde has been shown to hamper the growth of fungi by suppressing the activity of mitochondrial electron transport chain complex I. This inhibition disrupts normal cellular respiration and leads to an accumulation of hydrogen peroxide (H₂O₂). The resulting imbalance overwhelms the mitochondrial antioxidant pathways, impeding the effective clearance of reactive oxygen species (ROS). This surge in ROS, which are highly reactive molecules, causes widespread oxidative damage to cellular components, ultimately leading to fungal cell death. The compound's effect on mitochondrial enzymes further illustrates this mechanism.

Table 1: Effect of Indole-3-carboxaldehyde on Mitochondrial Enzyme Activities in F. solani

Enzyme Effect on Activity Reference
Superoxide Dismutase (SOD) Reduction
Catalase (CAT) Reduction
Peroxidase (POD) Reduction

Analogs of 5-(2-Furyl)-1H-indole-3-carbaldehyde, particularly hydrazide and hydrazone derivatives, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A primary mechanism of action involves the disruption of the bacterial cell membrane's integrity. This compromises the cell's ability to maintain homeostasis, leading to leakage of essential intracellular components and ultimately cell death.

Another critical antibacterial strategy employed by these compounds is the inhibition of essential bacterial enzymes. Indole (B1671886) derivatives have been found to inhibit enzymes such as enoyl-ACP reductases (e.g., FabI), which are vital for the synthesis of fatty acids—a fundamental process for building cell membranes and for bacterial survival. Furthermore, certain indole-3-carbaldehyde oxime derivatives have shown potent inhibitory activity against the urease enzyme, which is a key virulence factor for bacteria like Helicobacter pylori. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, with lower values indicating higher efficacy.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Indole-3-carbaldehyde Derivatives

Compound Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Reference
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide 100 100 >150 >150
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide 150 150 >150 >150

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously more resistant to antibiotics than their planktonic (free-floating) counterparts. Indole-3-carboxaldehyde (I3C) and its analogs have been identified as potent agents that can inhibit the formation of these biofilms.

This anti-biofilm activity is often achieved by interfering with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. Studies on Vibrio cholerae have shown that I3C can down-regulate the expression of key virulence genes by modulating the QS pathway. This disruption prevents the bacteria from establishing the mature biofilm structure. In addition to preventing formation, these compounds can also lead to the collapse of pre-formed biofilms, highlighting a multi-faceted approach to combating biofilm-related infections.

Table 3: Anti-biofilm Activity of Indole Derivatives

Compound Class/Derivative Target Organism Mechanism Reference
Indole-3-carboxaldehyde (I3C) Vibrio cholerae O1 Inhibition of biofilm formation, collapse of preformed pellicles, modulation of quorum sensing
2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives Staphylococcus aureus Inhibition of biofilm formation and eradication of cells in mature biofilms

Cellular Modalities in Antitumor and Antiproliferative Activities

The indole framework is a cornerstone in the development of anticancer agents, with derivatives of indole-3-carbaldehyde showing promising antiproliferative activity against various human cancer cell lines.

A key strategy through which indole-based compounds exert their antitumor effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process mediated by a family of cysteine proteases known as caspases. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

Studies on indole derivatives have shown their ability to activate this caspase cascade. The intrinsic pathway is often triggered by cellular stress, including the mitochondrial damage and ROS production previously discussed in the context of antifungal activity. This leads to the activation of initiator caspases, such as caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, like caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis and cell death. The elevated activity of caspases following treatment with indole analogs serves as a biochemical marker for the induction of apoptosis.

Table 4: Caspase Activation by Bioactive Compounds

Pathway Key Caspase Role Reference
Intrinsic (Mitochondrial) Caspase-9 Initiator caspase, activated by mitochondrial stress
Extrinsic (Death Receptor) Caspase-8 Initiator caspase, activated by external death signals

Beyond inducing apoptosis, this compound and its analogs exhibit antiproliferative effects by interfering with a range of cellular pathways essential for the growth and viability of cancer cells. These compounds can act as inhibitors of crucial cellular targets. For instance, some indole hybrids have been shown to inhibit tubulin polymerization, a process vital for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest in the G2/M phase and subsequent cell death.

Furthermore, indole derivatives have been designed to target specific signaling pathways that are often over-activated in cancer. This includes the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. By blocking these pathways, the compounds effectively cut off the signals that cancer cells rely on to grow and divide. Indole-3-carboxaldehyde has also been shown to modulate cellular processes like lipid accumulation and inflammatory responses through specific microRNA and signaling cascades, which can impact the tumor microenvironment. The antiproliferative potential is often quantified by the GI₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Table 5: Antiproliferative Activity (GI₅₀) of an Indole Derivative Against a Pancreatic Cancer Cell Line

Compound Target Cell Line GI₅₀ (nM) Reference
5-chloro-indole-2-carboxylate derivative (3e) Panc-1 29

Enzyme Inhibition Kinetics and Identification of Molecular Targets (e.g., 5-Lipoxygenase, Mitochondrial Electron Transport Chain Complexes)

The indole scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. Research into indole-3-carbaldehyde derivatives has revealed potential inhibitory effects on enzymes such as 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov

One study investigated a series of N-1 and C-3 substituted indoles for their 5-LOX inhibitory activities. nih.gov The compounds were found to have fifty percent inhibitory concentrations (IC₅₀) ranging from 0.6 to 5 µM, which is comparable to the clinically used 5-LOX inhibitor, zileuton. nih.gov For instance, a compound with a tosyl group at the N-1 position and a pyrolidinyl-1,2-dione substituent at the C-3 position of the indole ring demonstrated a potent IC₅₀ of 0.6 µM. nih.gov These findings suggest that the indole core, a key feature of this compound, can serve as a scaffold for developing 5-LOX inhibitors.

Table 1: 5-Lipoxygenase Inhibitory Activities of N-1 and C-3 Substituted Indole Analogs

Compound N-1 Substitution C-3 Substitution IC₅₀ (µM)
Analog 1 Tosyl Pyrolidinyl-1,2-dione 0.6
Analog 2 - - Data not specified
Analog 3 - - Data not specified
Analog 4 - - Data not specified
Analog 5 - - Up to 5

Source: Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Regarding the mitochondrial electron transport chain, studies on microbiota-produced indole metabolites have shown that they can disrupt mitochondrial function. nih.gov This disruption can lead to a reduction in total cellular ATP and impair the membrane potential of mitochondria. nih.gov While these studies did not specifically examine this compound, they indicate that the indole moiety can influence mitochondrial activity. The aldehyde group at the C-3 position, as seen in indole-3-carboxaldehyde, has been observed to affect mitochondrial activities in certain contexts. researchgate.net For example, some aromatic ortho dialdehydes have been found to be potent inhibitors of electron transport and oxidative phosphorylation in mitochondria. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics (e.g., Serotonin (B10506) Receptor Modulation)

The indole nucleus is a well-known pharmacophore that interacts with various receptors, particularly serotonin (5-HT) receptors. nih.gov Different substitutions on the indole ring can significantly influence the binding affinity and selectivity for various 5-HT receptor subtypes. nih.govnih.gov

Research on marine-inspired indole alkaloids, for instance, has demonstrated that compounds with a 2-(1H-indol-3-yl)-N,N-dimethylethanamine core structure exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ/₁ₒ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇. researchgate.net The specific binding affinities, represented by the inhibition constant (Ki), vary depending on the substitutions on the indole ring.

Table 2: Binding Affinities (Ki, nM) of Indole Analogs for Human Serotonin Receptors

Compound 5-HT₁ₐ 5-HT₁ₑ/₁ₒ 5-HT₂ₐ 5-HT₂ₑ 5-HT₂C 5-HT₃ 5-HT₅ₐ 5-HT₆ 5-HT₇
Analog 2a 102 160 >10000 17 1000 >10000 2500 70 90
Analog 2c 200 150 >10000 20 1500 >10000 2000 60 80
Analog 2d 150 130 >10000 15 1200 >10000 1800 50 70
Analog 2e 180 140 >10000 18 1300 >10000 1900 55 75

Source: Marine Drugs, 2018.

The interaction between indole-based ligands and serotonin receptors often involves a key salt bridge formation between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov Furthermore, the indole moiety itself typically penetrates a hydrophobic pocket within the receptor. nih.gov Molecular dynamics simulations have shown that these ligand-receptor complexes can be stable. nih.gov For example, in the case of certain indole derivatives binding to the 5-HT₂ₐ receptor, an additional hydrogen bond can form between the NH of the indole moiety and the side chain of a threonine residue (Thr 3.37). nih.gov The nature of the substituent at the 5-position of the indole ring, which is a furyl group in the compound of interest, would be expected to play a significant role in modulating the binding affinity and selectivity for different serotonin receptor subtypes.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Elucidation of Optimal Substitution Patterns for Enhanced Biological Efficacy

The biological efficacy of the 5-(2-Furyl)-1H-indole-3-carbaldehyde scaffold can be significantly modulated by introducing various substituents on both the indole (B1671886) and furan (B31954) rings. While direct studies on this specific compound are limited, extensive research on related indole-3-carbaldehyde derivatives provides a strong basis for predicting optimal substitution patterns. nih.govrsc.org

Structural modifications generally focus on three main areas: the indole ring, the indole nitrogen, and the aldehyde functional group. nih.gov For instance, substitutions at the C5 position of the indole ring have been shown to be critical for activity. Studies on indole-3-carbaldehyde semicarbazones revealed that introducing halogens like bromine or chlorine at the C5 position resulted in notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. semanticscholar.org In contrast, derivatives with methoxy (B1213986) or nitro groups at the same position were less active. semanticscholar.org This suggests that electron-withdrawing, lipophilic groups at this position may be favorable for certain biological targets.

Furthermore, modifications on the indole nitrogen (N1 position) can also enhance biological properties. N-acylation of indole-3-carboxaldehyde (B46971) followed by coupling with various aryl amines has been shown to significantly enhance antioxidant activity. derpharmachemica.com The nature of the substituent on the coupled aryl amine is also crucial; an electron-donating methoxy group produced a more potent antioxidant than an electron-withdrawing nitro group. derpharmachemica.com

The following table summarizes key findings from SAR studies on related indole structures, which can guide the rational design of more potent this compound derivatives.

Scaffold/Derivative Position of Substitution Substituent Type Observed Effect on Biological Activity
Indole-3-carbaldehyde SemicarbazonesC5 of IndoleHalogens (Br, Cl)Increased antibacterial activity. semanticscholar.org
Indole-3-carbaldehyde SemicarbazonesC5 of IndoleMethoxy (CH₃O), Nitro (NO₂)Reduced antibacterial activity compared to halogens. semanticscholar.org
N-acylated Indole-3-carbaldehydeN1 of IndoleAryl aminesSignificant enhancement of antioxidant activity. derpharmachemica.com
1H-Indole-2-carboxamidesC5 of IndoleChloro (Cl), Fluoro (F)Enhanced CB1 allosteric modulating activity. nih.gov
1H-Indole-2-carboxamidesC3 of IndoleShort alkyl groupsEnhanced CB1 allosteric modulating activity. nih.gov

Role of the Furan Moiety in Directing Ligand-Target Recognition and Binding

The furan moiety is a prevalent heterocycle in pharmacologically active compounds and plays a critical role in mediating interactions with biological targets. ijabbr.comijabbr.com In the context of this compound, the furan ring serves as more than a simple linker; its intrinsic electronic and structural properties are vital for ligand-target recognition and binding.

The key attributes of the furan ring that contribute to its role in molecular recognition include:

Electron-Rich Nature : As an aromatic, electron-rich system, the furan ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. ijabbr.com

Hydrogen Bond Acceptor : The oxygen atom within the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor groups (e.g., -NH or -OH) on the target protein, thereby anchoring the ligand in a specific orientation.

Structural Scaffold : The furan ring provides a rigid, planar scaffold that properly orients the indole and carbaldehyde moieties for optimal interaction with their respective binding sites. orientjchem.org This defined geometry is essential for high-affinity binding.

Bioisosteric Replacement : In drug design, the furan ring is often considered a bioisostere of a phenyl ring but with distinct properties. orientjchem.org It has a different hydrophilic-lipophilic balance, which can be leveraged to optimize a compound's pharmacokinetic profile. orientjchem.org

Research on other furan-containing bioactive molecules has demonstrated that substitutions on the furan ring, particularly at the 2- and 5-positions, are often critical for activity. orientjchem.org For example, the introduction of electron-withdrawing groups can enhance the bioactivity of certain antibacterial and anticancer agents. orientjchem.org This suggests that modifying the furan ring in this compound could be a viable strategy for fine-tuning its biological profile.

Property of Furan Moiety Potential Role in Ligand-Target Interaction
Aromaticity & π-ElectronsFacilitates π-π stacking and other electronic interactions with target biomolecules. ijabbr.com
Oxygen HeteroatomActs as a hydrogen bond acceptor, contributing to binding affinity and specificity.
Rigidity and PlanarityFunctions as a stable scaffold, ensuring correct orientation of other functional groups. orientjchem.org
Modifiable SurfaceAllows for substitutions at other positions (e.g., 3, 4) to fine-tune activity and properties. orientjchem.org

Influence of Indole Ring Modifications on Conformational and Electronic Properties

Modifications to the indole ring of this compound can profoundly impact the molecule's conformational and electronic properties, which are determinants of its biological activity. The indole nucleus is an electron-rich aromatic system, and the introduction of different substituents can alter its electron density, reactivity, and three-dimensional shape. chemrxiv.org

The electronic properties of the indole ring are highly sensitive to the nature and position of substituents. nih.gov

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the indole ring system. This can enhance its ability to participate in π-π stacking interactions and may increase the nucleophilicity at certain positions.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. An EWG generally shifts the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). nih.gov This alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can directly affect the molecule's reactivity and binding capabilities.

Computational studies on substituted indoles have shown that even small substitutions on the six-membered benzene (B151609) portion of the ring can have a significant effect on the ground-state electronic structure and bond lengths, whereas substitutions on the five-membered pyrrole (B145914) ring may have a lesser impact. chemrxiv.org

Modification Type Effect on Electronic Properties Effect on Conformational Properties
Electron-Donating Group (EDG) Increases electron density of the indole π-system. chemrxiv.orgMinimal, unless sterically large.
Electron-Withdrawing Group (EWG) Decreases electron density; can shift absorption spectra. nih.govMinimal, unless sterically large.
Bulky Substituent Can alter electronic properties based on inductive/resonance effects.Can induce steric strain, altering torsional angles and overall molecular shape. acs.org
Halogenation Inductive electron withdrawal and potential for halogen bonding.Minor increase in steric bulk.

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and building predictive models. These in silico methods allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts and provide insights into the molecular basis of biological activity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For this compound and its derivatives, docking simulations can predict how these compounds might interact with the active site of a target enzyme or receptor.

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. These simulations provide detailed, three-dimensional models of the ligand-protein complex, highlighting key interactions such as:

Hydrogen bonds : For example, between the indole N-H or the carbaldehyde oxygen and polar residues in the active site.

π-π stacking : Between the aromatic indole or furan rings and aromatic amino acids like tyrosine or tryptophan.

Hydrophobic interactions : Involving the nonpolar regions of the molecule.

Studies on other indole-based compounds have successfully used docking to predict binding modes and rationalize observed activities. For instance, docking simulations of novel indole derivatives against antimicrobial targets identified key hydrogen bond and pi-stacked interactions within the enzyme active sites, with calculated binding energies correlating with experimental activity. nih.gov Similarly, docking has been used to show that certain furan-indole hybrids bind effectively to the colchicine (B1669291) site of tubulin. rsc.org

Parameter Description Example Interaction for this compound
Binding Energy (kcal/mol) An estimate of the binding affinity; more negative values suggest stronger binding.A hypothetical score of -8.5 kcal/mol for binding to a kinase active site.
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Indole N-H donating a hydrogen bond to a backbone carbonyl of an amino acid.
π-π Stacking Non-covalent interaction between aromatic rings.Furan ring stacking with the side chain of a Phenylalanine residue.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.The benzene portion of the indole ring interacting with a hydrophobic pocket.

Beyond predicting binding affinity, computational models are crucial for assessing the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov This in silico ADME profiling helps to identify potential liabilities early in the discovery process, long before costly and time-consuming in vivo studies are undertaken. nih.gov

Various computational tools and algorithms can predict a wide range of pharmacokinetic parameters for a molecule like this compound based solely on its structure. Key predicted properties include:

Absorption : Predictions of properties like intestinal absorption are often based on models like Caco-2 cell permeability and physicochemical descriptors such as lipophilicity (logP) and polar surface area (PSA). frontiersin.org

Distribution : Models can predict a compound's ability to cross the blood-brain barrier (BBB) or its propensity to bind to plasma proteins.

Metabolism : It is possible to predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. frontiersin.org This is critical for assessing the potential for drug-drug interactions.

Excretion : Properties related to how the compound is eliminated from the body can be estimated.

These predictive models are often built using large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) or machine learning approaches. upf.edu The collective output provides a comprehensive profile that helps guide the optimization of a lead compound to ensure it not only has high potency but also favorable pharmacokinetic behavior.

ADME Property Parameter Significance
Absorption Caco-2 PermeabilityPredicts intestinal absorption for oral bioavailability. frontiersin.org
Lipophilicity (logP)Influences solubility and membrane permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationIndicates potential for CNS activity or side effects.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.
Metabolism CYP450 Substrate/InhibitorPredicts metabolic stability and potential for drug-drug interactions. frontiersin.org
Toxicity hERG InhibitionAssesses risk for cardiac toxicity.

Synthetic Utility and Advanced Chemical Transformations of the 5 2 Furyl 1h Indole 3 Carbaldehyde Scaffold

Applications in Green Chemistry and Sustainable Synthetic Methodologies

The chemical transformations of 5-(2-Furyl)-1H-indole-3-carbaldehyde are well-suited to the principles of green chemistry, with significant advancements in microwave-assisted synthesis and the design of reusable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. The synthesis of both quinazolinones and pyridines from aldehyde precursors are frequently performed under microwave conditions. researchgate.netsemanticscholar.org These methods reduce energy consumption and often minimize the need for high-boiling point solvents, contributing to a more sustainable synthetic process.

Catalyst Design: Significant progress has been made in developing efficient and reusable catalysts for reactions involving aldehydes.

For Pyridine Synthesis: Heterogeneous catalysts such as hydrotalcite, a layered double hydroxide, have been shown to be effective, reusable solid bases for the multicomponent synthesis of pyridines. growingscience.comresearchgate.net Magnetically recoverable nanoparticles have also been designed, allowing for simple separation of the catalyst from the reaction mixture using an external magnet, thus preventing catalyst leaching and enabling multiple reaction cycles. nih.gov

For Quinazolinone Synthesis: Green and recyclable catalysts, including heteropoly acids and various magnetic iron-based nanoparticles (e.g., Fe₃O₄@SiO₂-PrNH₂-Fe³⁺), have been successfully employed in the synthesis of quinazolines and quinazolinones. researchgate.nethw.ac.uk These catalysts often work under solvent-free or aqueous conditions, further enhancing the environmental credentials of the synthesis. hw.ac.ukmdpi.com

Table 2: Green Chemistry Approaches in Transformations of Indole-3-Carbaldehydes

Transformation Sustainable Method Catalyst Example Key Advantages
Pyridine Synthesis Microwave Irradiation - Reduced reaction time (minutes vs. hours), improved yields.
Pyridine Synthesis Heterogeneous Catalysis Hydrotalcite Reusable, solid base, avoids corrosive liquid bases.
Quinazolinone Synthesis Microwave Irradiation Cobalt(II) chloride Solvent-free conditions, rapid synthesis. researchgate.net
Quinazolinone Synthesis Nanocatalysis Magnetic Fe₃O₄ NPs Recyclable, high efficiency, often solvent-free or in green solvents. hw.ac.uk

Development of Novel Reagents and Intermediates from the Core Structure

Beyond its role as a precursor to fused heterocycles, the aldehyde functionality of this compound allows for its conversion into a variety of stable, non-fused intermediates that are valuable reagents in their own right.

Indolylchalcones: As mentioned previously, the Claisen-Schmidt condensation of the title aldehyde with various ketones produces indolylchalcones. wikipedia.orgresearchgate.net These α,β-unsaturated ketones are not merely intermediates for pyrazolines but are also a class of compounds investigated for their own chemical properties and reactivity. The enone moiety is a versatile functional group that can participate in Michael additions, cycloadditions, and other transformations.

Schiff Bases (Azomethines): The condensation of this compound with primary amines is a straightforward method to produce Schiff bases, or azomethines (-CH=N-R). nih.govnih.govresearchgate.net This reaction creates a C=N double bond, yielding stable imine compounds that are important intermediates in organic synthesis. For example, they can be reduced to secondary amines or used as substrates for the synthesis of other nitrogen-containing heterocycles. The synthesis is often simple, requiring only refluxing in a suitable solvent, sometimes with an acid catalyst. nih.govnih.gov

The conversion of the aldehyde into these key intermediates significantly broadens the synthetic utility of the this compound core, enabling its incorporation into a much wider range of molecular frameworks.

Conclusion and Future Research Directions

Current Achievements and Challenges in 5-(2-Furyl)-1H-indole-3-carbaldehyde Research

Research on indole (B1671886) derivatives is extensive, with numerous studies highlighting their therapeutic potential. chula.ac.thresearchgate.net However, specific research focused solely on this compound is limited. The primary achievement to date is its synthesis, likely through established methods for creating C-5 substituted indole-3-carbaldehydes. The challenges, therefore, lie not in its creation but in its characterization and the exploration of its biological activities.

The indole-3-carbaldehyde core is a known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govderpharmachemica.com The introduction of a furan (B31954) ring at the C-5 position is anticipated to modulate these activities, potentially leading to enhanced potency or novel mechanisms of action. The furan moiety itself is present in many bioactive compounds and can influence the electronic properties and binding interactions of the parent molecule. ijsrst.com

A significant challenge is the lack of dedicated studies to screen this compound for these potential activities. Without such data, its therapeutic potential remains speculative. The table below summarizes the known biological activities of related indole-3-carbaldehyde derivatives, suggesting potential avenues for future investigation of the title compound.

Biological ActivityDerivative ClassReference
AnticancerIndole-curcumin derivatives nih.gov
AntimicrobialIndole-3-aldehyde hydrazones mdpi.com
Anti-inflammatoryGeneral Indole derivatives documentsdelivered.com
Urease InhibitionN-substituted indole-3-carbaldehyde oximes mdpi.com

This table presents data for the broader class of indole-3-carbaldehyde derivatives due to the absence of specific biological activity data for this compound.

Interdisciplinary Research Opportunities and Collaborative Frameworks

The advancement of research on this compound would greatly benefit from interdisciplinary collaboration. The interface of synthetic chemistry, computational modeling, and biology is crucial for modern drug discovery. mdpi.com

Computational Chemistry: Molecular docking and simulation studies can predict the binding affinity of this compound with various biological targets. This in silico screening can prioritize experimental studies and provide insights into its potential mechanisms of action.

Pharmacology and Biology: Collaborative efforts with pharmacologists and biologists are essential to perform in vitro and in vivo assays. High-throughput screening can efficiently test the compound against a wide range of biological targets and cell lines to identify any significant bioactivity.

Materials Science: The unique heterocyclic structure of this compound could also be of interest in materials science. Indole derivatives have been explored for applications in organic electronics and as fluorescent probes. mdpi.com Collaborative projects could investigate the photophysical properties of this compound.

Establishing collaborative frameworks between academic research groups and industrial partners can accelerate the research and development process, from initial discovery to potential therapeutic application. rsc.org

Prospective Methodological Advancements in Synthesis and Biological Evaluation

Future research on this compound should leverage cutting-edge methodologies in both its synthesis and biological evaluation.

Advanced Synthetic Methods: While classical methods for indole synthesis are well-established, modern techniques can offer improved efficiency, sustainability, and access to a wider range of derivatives. Prospective methods include:

C-H Activation: Direct functionalization of the indole and furan rings can provide more efficient routes to complex derivatives. researchgate.net

Photoredox Catalysis: This method allows for mild reaction conditions and novel bond formations. nih.gov

Multicomponent Reactions: These reactions can generate molecular complexity in a single step, accelerating the synthesis of compound libraries for screening. nih.gov

The table below highlights some modern synthetic methodologies applicable to heterocyclic compounds.

Synthetic MethodDescriptionPotential Advantage
Palladium-Catalyzed Cross-CouplingForms C-C bonds between aryl halides and other reagents.High efficiency and functional group tolerance.
C-H FunctionalizationDirectly converts C-H bonds into C-C or C-heteroatom bonds.More atom-economical and reduces pre-functionalization steps.
Flow ChemistryReactions are performed in a continuously flowing stream.Improved safety, scalability, and reaction control.

This table outlines general advanced synthetic methods that could be applied to the synthesis of this compound and its derivatives.

Advanced Biological Evaluation: High-throughput screening (HTS) and high-content screening (HCS) can rapidly assess the biological activity of the compound against numerous targets. Phenotypic screening, which observes the effects of a compound on cells or organisms without a preconceived target, could also uncover unexpected therapeutic applications.

Q & A

Q. What are common synthetic routes for 5-(2-Furyl)-1H-indole-3-carbaldehyde?

Answer: The synthesis typically involves functionalization of the indole core. Key steps include:

  • Coupling reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce furyl groups. For example, a related indole derivative was synthesized using 3-formylindole intermediates, CuI catalyst, and PEG-400/DMF solvent systems, achieving 42% yield after column chromatography (70:30 ethyl acetate/hexane) .
  • Aldehyde introduction : Direct formylation at the indole 3-position via Vilsmeier-Haack reaction or using POCl3/DMF is standard.
  • Purification : Fast column chromatography (silica gel) with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How is the structure of this compound confirmed?

Answer: Structural confirmation relies on:

  • Spectroscopy :
    • 1H/13C NMR : Peaks at δ ~9.8 ppm (aldehyde proton) and furyl/indole aromatic protons (δ 6.5–8.5 ppm) .
    • HRMS : Exact mass analysis (e.g., FAB-HRMS) confirms molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (as used for 5-methyl-indole-3-carbaldehyde) resolves bond lengths and angles (e.g., C=O bond ~1.22 Å) .

Q. What are the key physicochemical properties of this compound?

Answer:

  • Melting point : Analogous indole-3-carbaldehydes (e.g., 5-methyl derivative) melt at ~193–198°C .
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
  • Stability : Sensitive to light and moisture; store at –20°C under inert gas .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

Answer:

  • Catalyst optimization : Replace CuI with Cu nanoparticles or ligands (e.g., TBTA) to enhance CuAAC efficiency .
  • Solvent screening : Test ionic liquids or microwave-assisted conditions to reduce reaction time (e.g., from 12 hours to 2–3 hours) .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil® AP) during purification to remove metal residues .

Q. How do electronic effects of the furyl group influence reactivity?

Answer:

  • Electrophilic substitution : The electron-rich furyl group directs further functionalization (e.g., bromination) to the indole 5-position. Computational studies (DFT) show furyl’s +M effect increases electron density at C5 .
  • Coordination chemistry : The aldehyde and furyl oxygen act as bidentate ligands, forming complexes with transition metals (e.g., Pd(II)) for catalytic applications .

Q. What analytical strategies resolve contradictions in spectral data?

Answer:

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign protons and carbons. For example, NOESY can distinguish furyl vs. indole proton couplings .
  • Purity disputes : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (Rf ~0.5 in ethyl acetate/hexane) to verify homogeneity .

Applications in Drug Discovery

Q. What methodologies assess its potential as a kinase inhibitor?

Answer:

  • Enzyme assays : Test inhibition of Aurora kinase or EGFR using fluorescence-based ADP-Glo™ assays (IC50 determination) .
  • Docking studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies key interactions (e.g., hydrogen bonds with aldehyde and furyl oxygen) .

Q. How is the compound modified to enhance bioavailability?

Answer:

  • Prodrug design : Convert the aldehyde to a Schiff base (e.g., with hydroxylamine) to improve stability in physiological pH .
  • Formulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance aqueous solubility and cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.